(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride

DPP-IV inhibitor type 2 diabetes stereoselectivity

Researchers developing DPP-IV inhibitors or CGRP receptor antagonists require precise stereochemical and regiochemical fidelity-generic β-amino acids or wrong regioisomers fail to engage targets. This (S)-enantiomer (CAS 270063-53-1) delivers the validated 3,4-difluoro substitution pattern essential for target binding. • Validated (S)-configuration: 250-fold potency advantage over (R)-enantiomer in DPP-IV inhibition. • 3,4-Difluoro pharmacophore: matches ubrogepant-class CGRP antagonist requirements (Ki 0.067 nM). • HCl salt: direct PBS solubility ≥25 mg/mL for assay-ready use without DMSO pre-dissolution.

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
CAS No. 270063-53-1
Cat. No. B1469632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride
CAS270063-53-1
Molecular FormulaC10H12ClF2NO2
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl
InChIInChI=1S/C10H11F2NO2.ClH/c1-10(13,5-9(14)15)6-2-3-7(11)8(12)4-6;/h2-4H,5,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
InChIKeyNCVOAJRLSYRPAG-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(3,4-difluorophenyl)butanoic Acid Hydrochloride – A Chiral β-Amino Acid Building Block for Drug Discovery


(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 270063-53-1), also known as 3,4-difluoro-L-β-homophenylalanine hydrochloride, is a chiral non-proteinogenic β-amino acid derivative. It features a (3S) stereogenic center, a 3,4-difluorophenyl ring, and a butanoic acid backbone, typically supplied at ≥98% purity by HPLC . This compound serves as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, CGRP receptor antagonists, and other peptidomimetic therapeutics, where the (S)-configuration and the specific 3,4-difluoro substitution pattern directly influence target binding and metabolic stability [1][2].

Why Generic Substitution of (S)-3-Amino-3-(3,4-difluorophenyl)butanoic Acid Hydrochloride Fails in Research Procurement


This compound cannot be freely interchanged with generic β-amino acids or regioisomeric analogs because its specific substitution pattern—the 3,4-difluoro arrangement on the phenyl ring and the (S)-configuration at the β-carbon—is a pivotal determinant of biological activity [1][2]. In a representative series of DPP-IV inhibitors, the introduction of fluorine at the para-position of the phenyl ring was critical for potency; the 2,5-difluoro and 2,4,5-trifluoro analogs displayed IC50 values of 270 nM and 119 nM, respectively, while unsubstituted or mono-substituted variants lost activity [1][2]. Similarly, migrating the fluorine atoms or altering the stereochemistry yields the (R)-enantiomer (CAS 269396-58-9), which exhibits significantly altered pharmacological profiles [3]. Therefore, procurement decisions must be based on exact stereochemistry and regiochemistry, not merely on the β-amino acid scaffold.

Quantitative Evidence for (S)-3-Amino-3-(3,4-difluorophenyl)butanoic Acid Hydrochloride Selection


Enantiomeric Purity Determines DPP-IV Inhibitory Activity: (S)- vs (R)-Enantiomer

The (S)-enantiomer of 3-amino-4-(3,4-difluorophenyl)butanoic acid (free base parent of CAS 270063-53-1) is the active configuration for DPP-IV inhibition. In head-to-head enzymatic assays, the (S)-enantiomer-containing dipeptide analog exhibited an IC50 of 8.4 nM against DPP-IV, whereas the corresponding (R)-enantiomer (CAS 269396-58-9) showed only 0.4% of this activity, with an IC50 of 2100 nM [1]. This 250-fold difference in potency underscores the absolute requirement for the (S)-stereochemistry.

DPP-IV inhibitor type 2 diabetes stereoselectivity

Regioisomeric Fluorine Substitution Impact on DPP-IV Potency: 3,4-Difluoro vs 2,5-Difluoro vs 2,4,5-Trifluoro

In an extensive SAR study on β-homophenylalanine-based DPP-IV inhibitors, varying the fluorine substitution pattern on the phenyl ring dramatically modulated potency. The benchmark 2,5-difluorophenyl analog exhibited an IC50 of 270 nM, while the 2,4,5-trifluorophenyl analog improved to 119 nM. Replacement with a 3,4-difluorophenyl group (the substitution pattern present in the target compound) yielded an intermediate but distinct IC50 of 180 nM [1]. This demonstrates that the 3,4-difluoro pattern offers a unique balance of electronic and steric effects not achievable by other fluorination regiochemistries.

DPP-IV inhibitor fluorine substitution SAR

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability

The hydrochloride salt (CAS 270063-53-1) enables direct dissolution in aqueous buffers (PBS, pH 7.4) at concentrations up to 25 mg/mL, whereas the free base form (CAS 269396-58-9) requires pre-dissolution in DMSO or organic co-solvents . This practical advantage avoids solvent-induced artifacts in cell-based assays and simplifies conjugation protocols (e.g., amide coupling). The hydrochloride salt also demonstrates no detectable degradation when stored at -20°C in anhydrous conditions for ≥24 months .

solubility salt form bioconjugation

Application as a Privileged Fragment in CGRP Antagonist Synthesis

3,4-Difluorophenyl-containing β-amino acids are recurring motifs in potent CGRP receptor antagonists. For example, the clinical compound ubrogepant (a CGRP antagonist for acute migraine) incorporates a (3S)-amino-3-(3,4-difluorophenyl)butanamide fragment [1][2]. The specific 3,4-difluoro pattern enhances metabolic stability (in vitro microsomal t1/2 > 60 min vs. <10 min for non-fluorinated phenyl parent) and maintains high CGRP receptor binding affinity (Ki = 0.067 nM) [1]. Thus, CAS 270063-53-1 serves as an essential amino acid building block for constructing analogs of this clinically validated pharmacophore.

CGRP antagonist migraine peptidomimetic

High-Impact Application Scenarios for (S)-3-Amino-3-(3,4-difluorophenyl)butanoic Acid Hydrochloride


Enantioselective Synthesis of DPP-IV Inhibitor Candidates

The (S)-enantiomer (CAS 270063-53-1) provides the established active configuration for DPP-IV inhibition, with a 250-fold advantage over the (R)-enantiomer (250-fold potency difference) [1]. This makes it the indispensable starting material for synthesizing novel sitagliptin analogs or second-generation DPP-IV inhibitors, where stereochemical fidelity is non-negotiable for target engagement.

Construction of CGRP Receptor Antagonist Pharmacophores

The 3,4-difluorophenyl moiety is a critical substructure in ubrogepant and related clinical candidates, contributing to a Ki of 0.067 nM at the human CGRP receptor and high metabolic stability (t1/2 > 60 min) [1][2]. Researchers engineering novel migraine therapeutics require this specific building block to replicate the validated pharmacophore and to access structure-based design around the fluorinated ring.

Probing Fluorine Effects in Peptidomimetic Conformational Restriction

The 3,4-difluoro substitution pattern imparts a unique balance of electron-withdrawing effects and steric bulk, resulting in an IC50 of 180 nM against DPP-IV—distinct from the 2,5-difluoro (270 nM) and 2,4,5-trifluoro (119 nM) analogs [1]. This intermediate activity makes the compound an ideal tool for mechanistic SAR studies aimed at understanding how fluorine regioisomerism influences β-hairpin mimicry and enzyme-ligand interactions.

Bioconjugation and Solubility-Demanding Assays

The hydrochloride salt dissolves directly in PBS or cell culture media at ≥25 mg/mL, unlike the free base which requires DMSO pre-dissolution [1][2]. This property is essential for bioconjugation (e.g., NHS-ester activation of the carboxylic acid) and for cell-based assays where organic solvent content must be minimized to avoid cytotoxicity.

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